
4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine is an organic compound that features both ethylsulfonyl and isopropyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline is then sulfonated to introduce the ethylsulfonyl group.
Alkylation: The final step involves the alkylation of the sulfonated aniline with isopropyl halide to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can inhibit or modify the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-N1-isopropylbenzene-1,2-diamine
- 4-(Ethylsulfonyl)-N1-methylbenzene-1,2-diamine
- 4-(Ethylsulfonyl)-N1-isopropylbenzene-1,3-diamine
Uniqueness
4-(Ethylsulfonyl)-N1-isopropylbenzene-1,2-diamine is unique due to the specific positioning of the ethylsulfonyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-ethylsulfonyl-1-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O2S/c1-4-16(14,15)9-5-6-11(10(12)7-9)13-8(2)3/h5-8,13H,4,12H2,1-3H3 |
InChI Key |
AMQKIYAASCZEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
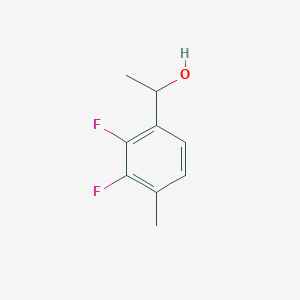
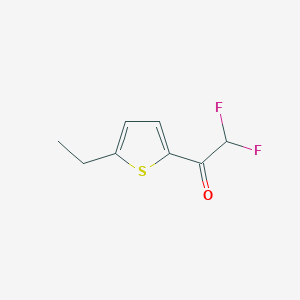
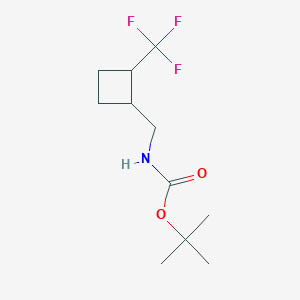
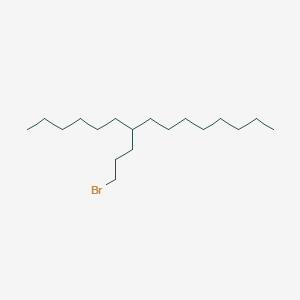
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)

![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)


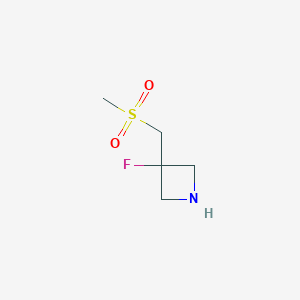
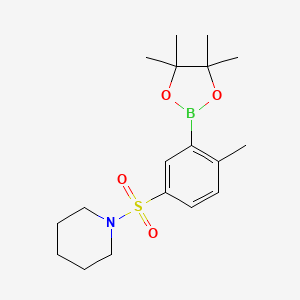
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
